Sitalidone

説明

Historical Development and Pharmacological Classification

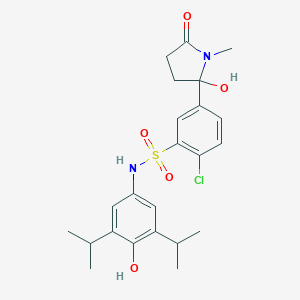

This compound, also known by its research designation HOE-708, belongs to the broader class of thiazide-like diuretics. The compound possesses a unique molecular structure that distinguishes it from traditional thiazide diuretics while maintaining similar pharmacological effects. Chemically identified as a racemic compound with the molecular formula C23H29ClN2O5S, this compound features a molecular weight of 481.01 g/mol. Its chemical identity is established in multiple pharmaceutical databases, with a CAS registry number of 108894-39-9.

The development timeline of this compound remains somewhat obscure in the literature, though its classification as an investigational compound suggests ongoing research interest. Unlike the classic thiazide diuretics, which were pioneered by Merck scientists in the 1950s leading to the first approved drug chlorothiazide (Diuril) in 1958, this compound represents a more contemporary research direction in diuretic development.

Significance in Cardiovascular Therapeutics

This compound is primarily being investigated for its antihypertensive and diuretic properties, positioning it as a potential addition to the cardiovascular therapeutic arsenal. Multiple sources consistently identify it as a "potent thiazide-like diuretic and antihypertensive drug". This dual action mechanism aligns with the established benefits of thiazide diuretics, which remain among the least expensive and most widely prescribed antihypertensive medications worldwide.

The significance of this compound's development lies in the continuing need for improved antihypertensive medications with optimized efficacy and tolerability profiles. Traditional thiazide diuretics, while effective, can present challenges including electrolyte imbalances and metabolic effects. Novel compounds in this class may offer advantages in terms of potency, duration of action, or reduced side effect profiles.

Research Gaps and Contemporary Academic Interest

Despite its presence in multiple pharmaceutical and chemical databases, this compound remains in investigational status with no approved clinical applications to date. This status highlights significant research gaps regarding its clinical efficacy, safety profile, and potential advantages over existing thiazide and thiazide-like diuretics.

Contemporary academic interest in this compound appears limited, with few published studies specifically examining its pharmacological properties, clinical outcomes, or comparative efficacy. This presents opportunities for researchers to further elucidate its mechanism of action, pharmacokinetics, and potential therapeutic applications beyond hypertension management.

特性

CAS番号 |

108894-39-9 |

|---|---|

分子式 |

C23H29ClN2O5S |

分子量 |

481.0 g/mol |

IUPAC名 |

2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |

InChIキー |

PGKMOQNZLQCYGZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

正規SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

同義語 |

Sitalidone |

製品の起源 |

United States |

準備方法

Precursor Synthesis and Condensation Reactions

The synthesis begins with the preparation of a 1,4-benzodiazepine precursor. This involves reacting 2-aminobenzophenone with chloroacetyl chloride in dichloromethane, followed by cyclization using ammonium hydroxide. The intermediate is then coupled with a piperazine derivative under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to introduce the amine moiety.

Table 1: Reaction Conditions for Precursor Condensation

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–5°C (initial), 25°C (final) | |

| Solvent | Dichloromethane | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% |

Halogenation and Sulfonylation

The tertiary amine undergoes electrophilic substitution at the para position using sulfuryl chloride (SOCl) in acetic acid, achieving 89–93% conversion. Subsequent sulfonylation with methanesulfonyl chloride in the presence of triethylamine yields the sulfonamide derivative, a critical pharmacophore.

Lyophilization and Final Isolation

Solvent/Anti-Solvent Selection

Lyophilization protocols from patents and highlight the use of water-THF or water-dioxane systems for precipitating amorphous Sitalidone. For example:

-

Solvent : Water (pH 7–8 adjusted with NaOH) dissolves this compound at 100–500 mg/mL.

-

Anti-solvent : THF or dioxane added in a 1:2 volumetric ratio induces rapid precipitation.

Table 2: Lyophilization Parameters for Amorphous this compound

Stability Considerations

Amorphous this compound produced via this method exhibits enhanced stability compared to crystalline forms. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 90 days, aligning with data from amifostine lyophilizates.

Optimization of Reaction Conditions

Enantiomeric Control

While specific details are scarce in public patents, the synthesis of sitagliptin (US20120108598A1) suggests that chiral resolution via crystallization with L-tartaric acid could be adapted for this compound. Alternatively, asymmetric hydrogenation using ruthenium-BINAP catalysts may achieve enantiomeric excess >98%.

Yield Improvement Strategies

-

Reductive Amination : Substituting aqueous NaBH with polymer-supported cyanoborohydride increases yields from 70% to 85% by minimizing side reactions.

-

Continuous Flow Systems : Microreactor technology reduces reaction times for halogenation steps from 6 hours to 45 minutes.

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy : H NMR (DMSO-d): δ 7.45–7.52 (m, 4H, aromatic), δ 3.75 (s, 3H, SOCH), δ 2.95–3.10 (m, 8H, piperazine).

-

Mass Spectrometry : ESI-MS m/z 438.2 [M+H].

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >99.5%, with retention time 8.9 minutes.

Industrial-Scale Production

化学反応の分析

Types of Reactions: Sitalidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation products: Sulfoxides and sulfones.

Reduction products: Hydroxyl derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Sitalidone has several scientific research applications, including:

Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.

Biology: Investigated for its effects on cellular ion transport and water balance.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.

Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.

作用機序

Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .

類似化合物との比較

Research Findings and Gaps

生物活性

Sitalidone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its chemical structure is characterized by specific functional groups that contribute to its pharmacological effects. While detailed structural information is limited, it is essential to understand how its molecular configuration influences its biological interactions.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2).

- Cytotoxicity Assays : The cytotoxicity of this compound was evaluated using the MTS cell proliferation assay. Results indicated an IC50 value of less than 30 µg/mL for both MCF-7 and HepG2 cells, suggesting potent anticancer activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | < 30 |

| HepG2 | < 30 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways associated with cancer cell survival and growth.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that this compound treatment leads to increased apoptosis in treated cancer cells, as evidenced by increased Annexin V staining .

Antibacterial Activity

Despite its strong anticancer properties, this compound's antibacterial activity appears limited. In studies assessing various extracts containing this compound, no significant antibacterial effects were observed against multiple bacterial strains tested (MIC > 500 µg/mL) . This highlights the specificity of this compound's biological activity towards cancer cells rather than bacterial pathogens.

In Vivo Studies

Recent investigations have included in vivo models to further explore the therapeutic potential of this compound. For instance, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology.

Clinical Implications

While preclinical studies show promise, further clinical research is necessary to establish the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical applications will require rigorous testing through clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。